2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a sulfanyl-acetamide linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of 4-methyl-1,3-thiazol-2-amine.
Coupling Reaction: The final step involves coupling the brominated thiazole derivative with 4-bromophenyl sulfide under suitable conditions to yield the target compound.
Chemical Reactions Analysis
2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the bromophenyl group and the thiazole ring
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(4-methyl
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS2/c1-8-6-18-12(14-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLDYWZZWBUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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